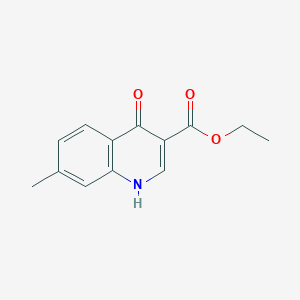![molecular formula C15H17ClN2O B6156137 4'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride CAS No. 1197237-28-7](/img/no-structure.png)
4'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4'-(Aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride (AMBCH) is an organic compound with a wide range of scientific and medical applications. It is a white crystalline solid, soluble in water, and has a molecular weight of 323.86 g/mol. AMBCH is used in a variety of biomedical research, including drug synthesis, molecular biology, and pharmacology. It is also used in the production of pharmaceuticals, such as antibiotics and antifungal agents.
科学研究应用
4'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride has a wide range of scientific research applications. It is commonly used in drug synthesis, molecular biology, and pharmacology. In drug synthesis, this compound is used to create a variety of pharmaceuticals, such as antibiotics and antifungal agents. In molecular biology, it is used to study enzyme activity and gene expression. In pharmacology, it is used to study the effects of drugs on the body and to develop new drugs. It is also used in the study of biochemical and physiological processes.
作用机制
The mechanism of action of 4'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride is not well understood. However, it is known to interact with a variety of proteins in the body, including enzymes and receptors. It is believed to interact with these proteins by binding to them, which can affect their activity and lead to changes in the body. For example, it is believed to interact with enzymes involved in drug metabolism, which can affect the absorption and metabolism of drugs in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known to interact with a variety of proteins in the body, including enzymes and receptors. It is believed to affect the activity of these proteins, which can lead to changes in biochemical and physiological processes. For example, it is believed to interact with enzymes involved in drug metabolism, which can affect the absorption and metabolism of drugs in the body.
实验室实验的优点和局限性
4'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which makes it easy to obtain and use in laboratory settings. It is also relatively stable and can be stored for long periods of time. However, it is toxic and should be handled with care. Additionally, the mechanism of action is not well understood, which can limit its use in experiments.
未来方向
There are a variety of potential future directions for research on 4'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride. One potential direction is to further study its mechanism of action, in order to better understand how it affects biochemical and physiological processes. Another potential direction is to study its use in drug synthesis, in order to develop new drugs and therapeutic agents. Additionally, further research could be done on its use in molecular biology and pharmacology, in order to better understand its effects on gene expression and drug metabolism. Finally, further research could be done on its toxicity, in order to develop better safety protocols for its use in laboratory settings.
合成方法
4'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride is a synthetic compound, which can be synthesized in a laboratory setting by a variety of methods. The most common method is the reaction of 4'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxylic acid with anhydrous hydrochloric acid. This reaction produces this compound in a form of white crystals. Other methods of synthesis include the reaction of aminomethyl biphenyl carboxylic acid with sodium hydroxide, or the reaction of aminomethyl biphenyl carboxylic acid with sodium bicarbonate.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '4'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride' involves the reaction of N-methyl-4-(chloromethyl)benzamide with 1,1'-biphenyl-2-amine in the presence of a base to form the desired product. The product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.", "Starting Materials": [ "N-methyl-4-(chloromethyl)benzamide", "1,1'-biphenyl-2-amine", "Base (e.g. sodium hydride, potassium carbonate)" ], "Reaction": [ "Step 1: N-methyl-4-(chloromethyl)benzamide is dissolved in a suitable solvent (e.g. dichloromethane) and a base (e.g. sodium hydride) is added to the solution.", "Step 2: 1,1'-biphenyl-2-amine is added to the reaction mixture and the reaction is allowed to proceed at a suitable temperature (e.g. room temperature) for a suitable time (e.g. 24 hours).", "Step 3: The reaction mixture is quenched with water and the organic layer is separated.", "Step 4: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 5: The crude product is purified by column chromatography to obtain the desired product.", "Step 6: The product is dissolved in hydrochloric acid and the hydrochloride salt form of the compound is obtained by precipitation." ] } | |
CAS 编号 |
1197237-28-7 |
分子式 |
C15H17ClN2O |
分子量 |
276.8 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



